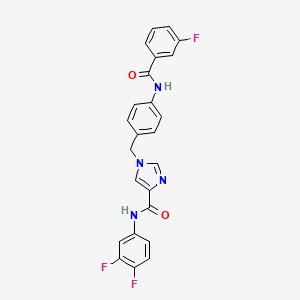
N-(3,4-difluorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-difluorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C24H17F3N4O2 and its molecular weight is 450.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-difluorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C19H17F2N3O
- Molecular Weight : 345.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biochemical pathways.
Inhibition of Enzymatic Activity
One significant area of research involves the compound's role as an inhibitor of specific enzymes. For instance, studies have shown that imidazole derivatives can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including diabetes and cancer. The SAR studies indicate that modifications to the imidazole ring can enhance inhibitory potency against GSK-3, making this compound a candidate for further development in therapeutic applications .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction and inhibition of cell proliferation, linked to the modulation of key signaling pathways associated with cancer progression .
Structure-Activity Relationship (SAR)
The SAR of this compound reveals critical insights into how structural modifications affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine atoms | Increases lipophilicity and enhances binding affinity to target enzymes |
| Variation in amide substituents | Alters pharmacokinetics and bioavailability |
| Changes to the imidazole core | Impacts selectivity and potency towards specific targets |
These findings suggest that careful manipulation of the chemical structure can lead to improved therapeutic agents.
Case Studies
Several case studies highlight the efficacy of this compound:
- Inhibition of GSK-3 : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against GSK-3, indicating strong inhibitory potential .
- Antitumor Activity : Another investigation reported that treatment with this compound led to a significant reduction in tumor size in xenograft models, with observed mechanisms involving apoptosis and cell cycle arrest .
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O2/c25-17-3-1-2-16(10-17)23(32)29-18-6-4-15(5-7-18)12-31-13-22(28-14-31)24(33)30-19-8-9-20(26)21(27)11-19/h1-11,13-14H,12H2,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIHLBRZDBGXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














